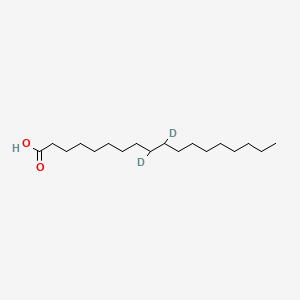

Stearic acid-9,10-d2

描述

属性

IUPAC Name |

9,10-dideuteriooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-QDRJLNDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Isotopic Purity of Stearic Acid-9,10-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and isotopic purity analysis of Stearic acid-9,10-d2. This deuterated analog of stearic acid serves as a valuable internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.[1][2] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the key processes.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the catalytic deuteration of its unsaturated precursor, oleic acid. This process involves the addition of two deuterium atoms across the carbon-carbon double bond at the 9 and 10 positions of the fatty acid chain.

Catalytic Deuteration of Oleic Acid

The hydrogenation of oleic acid using deuterium gas in the presence of a heterogeneous catalyst is a widely employed method for producing deuterated stearic acid.[3] The efficiency of this reaction is dependent on several factors, including the choice of catalyst, solvent, temperature, and deuterium gas pressure.

Experimental Protocol: Catalytic Deuteration

A detailed experimental protocol for the catalytic deuteration of oleic acid is provided below.

Materials:

-

Oleic acid (high purity, >99%)

-

Deuterium gas (D2, 99.8 atom % D)

-

Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)

-

Solvent: Ethyl acetate or methanol (anhydrous)

-

Reaction Vessel: High-pressure autoclave or a similar hydrogenation apparatus

Procedure:

-

In a high-pressure autoclave, dissolve oleic acid in an appropriate volume of anhydrous ethyl acetate to create a solution (e.g., 0.1 M).

-

Add the catalyst (e.g., 10% Pd/C) to the solution. The catalyst loading is typically 5-10% by weight of the oleic acid.

-

Seal the autoclave and purge the system multiple times with nitrogen gas to remove any residual air, followed by purging with deuterium gas.

-

Pressurize the autoclave with deuterium gas to the desired pressure (e.g., 50-200 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for a specified duration (e.g., 6-24 hours), monitoring the uptake of deuterium gas.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with additional solvent (ethyl acetate) to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting material, byproducts, and residual catalyst. Purification is essential to achieve high chemical and isotopic purity. Recrystallization is a common and effective method for purifying fatty acids.[4][5]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Solvent: 95% Ethanol or Acetone

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol (near boiling point).

-

Once completely dissolved, allow the solution to cool slowly to room temperature.

-

For further crystallization, place the solution in a refrigerator or ice bath (0-4 °C) for several hours.

-

Collect the white crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any remaining impurities.

-

Dry the purified crystals under vacuum to obtain pure this compound.

-

This process can be repeated two to three times to achieve higher purity.[6]

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter. The primary analytical techniques for determining the distribution of deuterated (d2), partially deuterated (d1), and non-deuterated (d0) species are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying fatty acids and for quantifying the isotopic distribution of labeled compounds. Derivatization of the fatty acid to a more volatile ester is typically required for GC analysis.

Experimental Protocol: GC-MS Analysis

Materials:

-

Purified this compound

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr)

-

Solvent: Acetonitrile or Iso-octane

-

Internal Standard (optional, for quantification): A known amount of a different fatty acid standard (e.g., Heptadecanoic acid)

Procedure: Derivatization (as TMS esters)

-

Accurately weigh a small amount of the purified this compound (e.g., 1 mg) into a vial.

-

Add a suitable solvent (e.g., 100 µL of acetonitrile).

-

Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters (Illustrative):

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Oven Program: Initial temperature of 150 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

MS Scan Mode: Full scan (m/z 50-500) and Selected Ion Monitoring (SIM) of the molecular ions corresponding to the d0, d1, and d2 species of the derivatized stearic acid.

Data Analysis: The isotopic distribution is determined by analyzing the relative abundances of the molecular ions (or characteristic fragment ions) of the derivatized stearic acid. For the TMS ester of stearic acid, the molecular ion [M]+ will appear at m/z 356 for the d0 species, m/z 357 for d1, and m/z 358 for d2. The percentage of each isotopologue is calculated from the integrated peak areas of these ions, after correcting for the natural abundance of isotopes (e.g., 13C).

Isotopic Purity Analysis Workflow

Caption: Workflow for isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly 1H and 2H NMR, can provide valuable information about the position and extent of deuteration.[7] In the 1H NMR spectrum of this compound, the signals corresponding to the protons at the 9 and 10 positions will be significantly diminished or absent compared to the spectrum of unlabeled stearic acid. 2H NMR will show a signal corresponding to the deuterium atoms at these positions.

Experimental Protocol: NMR Analysis

Materials:

-

Purified this compound

-

NMR solvent: Chloroform-d (CDCl3)

Procedure:

-

Dissolve an appropriate amount of the purified this compound in CDCl3.

-

Acquire 1H and 2H NMR spectra using a high-field NMR spectrometer.

-

For quantitative 1H NMR, integrate the residual proton signals at the 9 and 10 positions and compare them to the integration of a signal from a non-deuterated position (e.g., the methyl protons at the terminus of the chain).

Quantitative Data Summary

The isotopic purity of commercially available this compound is often specified as ≥98% or ≥99% deuterated forms (d1 + d2).[2] The actual distribution between d1 and d2 can vary depending on the synthesis and purification methods.

Table 1: Typical Isotopic Purity of this compound

| Isotopologue | Abbreviation | Expected Mass (as TMS ester) | Typical Abundance (%) |

| Non-deuterated | d0 | m/z 356 | < 1 |

| Mono-deuterated | d1 | m/z 357 | 1 - 5 |

| Di-deuterated | d2 | m/z 358 | > 95 |

Table 2: Comparison of Synthesis and Purification Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Catalyst | 10% Pd/C | 5% Pt/C | Wilkinson's Catalyst |

| Solvent | Ethyl Acetate | Methanol | Toluene |

| Temperature | 50 °C | Room Temperature | 80 °C |

| D2 Pressure | 100 psi | 50 psi | 150 psi |

| Reaction Time | 12 hours | 24 hours | 8 hours |

| Purification | Recrystallization (Ethanol) | Column Chromatography | Recrystallization (Acetone) |

| Reported d2 Purity | > 96% | > 95% | > 98% |

Note: The values in Table 2 are illustrative and can vary based on specific experimental conditions.

Conclusion

The synthesis of this compound with high isotopic purity is readily achievable through the catalytic deuteration of oleic acid. Subsequent purification by recrystallization is crucial for removing impurities and enhancing the isotopic enrichment. Rigorous analysis by GC-MS and NMR is essential to confirm the chemical identity and accurately determine the isotopic distribution of the final product. This technical guide provides researchers and drug development professionals with the necessary protocols and understanding to produce and characterize high-quality this compound for their specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 57396-97-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. researchgate.net [researchgate.net]

- 4. US2443063A - Method for the purification of stearic acid - Google Patents [patents.google.com]

- 5. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Commercial Suppliers and Technical Applications of High-Purity Stearic Acid-9,10-d2: A Guide for Researchers

This technical guide provides an in-depth overview of commercial sources for high-purity stearic acid-9,10-d2 and its applications in research, particularly for professionals in drug development and life sciences. This compound serves as a crucial internal standard for the accurate quantification of stearic acid in various biological matrices through mass spectrometry-based techniques.

Commercial Availability of High-Purity this compound

Several reputable chemical suppliers offer high-purity this compound, ensuring reliability and consistency for research applications. The following table summarizes the product specifications from key vendors.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |

| Cayman Chemical | This compound | 57396-97-1 | ≥99% deuterated forms (d1-d2); ≤1% d0 | 1 mg, 5 mg, 10 mg, 25 mg |

| MedChemExpress | This compound | 57396-97-1 | Not specified | 1 mg, 5 mg |

| Shanghai Nianxing Industrial Co., Ltd. | This compound | 57396-97-1 | 98.0% | In Stock (specific quantities not listed) |

Experimental Protocols: Quantification of Stearic Acid using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol for the analysis of total fatty acids in a biological sample, such as plasma.

Sample Preparation and Lipid Extraction

-

Internal Standard Spiking : To a known volume or weight of the biological sample (e.g., 200 µL of plasma), add a precise amount of this compound solution in a suitable solvent.[1]

-

Lipid Extraction : Perform a lipid extraction using a solvent mixture, such as the Folch method with chloroform:methanol (2:1, v/v).[1] Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The lower organic layer, containing the lipids, is carefully collected.[1]

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

-

Drying : Evaporate the solvent from the collected lipid extract under a stream of nitrogen.

-

Transesterification : To convert the fatty acids to their more volatile methyl esters, add a reagent like 14% boron trifluoride in methanol.[1] Heat the sample at 100°C for approximately 30 minutes.[1]

-

Extraction of FAMEs : After cooling, add water and an organic solvent such as hexane to extract the FAMEs.[1] The upper organic layer containing the FAMEs is collected and dried under nitrogen.

-

Reconstitution : Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane or iso-octane) for GC-MS analysis.[1]

GC-MS Analysis

-

Injection : Inject a small volume (e.g., 1 µL) of the reconstituted FAMEs solution into the GC-MS system.

-

Chromatographic Separation : Utilize a polar capillary column, such as a DB-23, to separate the FAMEs based on their chain length and degree of unsaturation.[1]

-

Mass Spectrometric Detection : Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of both the endogenous stearic acid methyl ester and the deuterated internal standard.

-

Quantification : The concentration of stearic acid in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this to a standard curve generated with known concentrations of unlabeled stearic acid.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of stearic acid using a deuterated internal standard.

Signaling and Metabolic Pathways

While this compound is primarily used as a tracer and internal standard, the metabolic fate of stearic acid itself is of significant interest in biomedical research. Stearic acid can be desaturated by the enzyme Stearoyl-CoA desaturase-1 (SCD1) to form oleic acid, a key monounsaturated fatty acid.[2] This conversion is a critical step in the biosynthesis of triglycerides and other complex lipids.[2] Isotope-labeled stearic acid, such as this compound, can be used to trace its incorporation into these downstream lipid species and elucidate the activity of metabolic pathways under various physiological and pathological conditions.

The diagram below illustrates the metabolic conversion of stearic acid to oleic acid and its subsequent incorporation into triglycerides.

References

Technical Guide: Stearic Acid-9,10-d2 for Quantitative Analysis in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications, analysis, and application of Stearic acid-9,10-d2, a critical tool for researchers, scientists, and drug development professionals. This deuterated internal standard is essential for the accurate quantification of stearic acid in various biological matrices.

Certificate of Analysis and Specifications

The following tables summarize the typical product specifications and representative analytical results for this compound. These values are critical for ensuring the accuracy and reproducibility of experimental results.

Table 1: General Product Specifications

| Parameter | Specification |

| Chemical Name | octadecanoic-9,10-d2 acid |

| Synonyms | C18:0-d2, FA 18:0-d2, Octadecanoic Acid-d2 |

| CAS Number | 57396-97-1 |

| Molecular Formula | C₁₈H₃₄D₂O₂ |

| Formula Weight | 286.5 g/mol |

| Appearance | Crystalline solid |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

Table 2: Representative Certificate of Analysis

| Test | Specification Range | Result | Method |

| Chemical Purity | ≥95% (as Stearic Acid) | 98.8% | GC-FID |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d2); ≤1% d0 | Conforms | GC-MS |

| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |

| Solubility in Ethanol | ≥25 mg/mL | Conforms | Visual |

| Solubility in DMSO | ≥10 mg/mL | Conforms | Visual |

| Solubility in DMF | ≥25 mg/mL | Conforms | Visual |

| Residual Solvents | Complies with ICH Q3C | Conforms | Headspace GC |

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of stearic acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.

Protocol 1: Quantification of Total Stearic Acid in Plasma by GC-MS

This protocol describes the extraction of total fatty acids from a plasma sample, their derivatization, and subsequent analysis using GC-MS with this compound as an internal standard.

1. Materials and Reagents:

-

Plasma sample

-

This compound internal standard solution (in ethanol)

-

Methanol, HPLC-grade

-

Chloroform, HPLC-grade

-

Saline (0.9% NaCl)

-

Boron trifluoride-methanol (14% BF₃ in MeOH)

-

Hexane, HPLC-grade

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

2. Sample Preparation and Lipid Extraction (Folch Method):

-

To 100 µL of plasma, add a known amount of this compound internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex thoroughly for 2 minutes.

-

Add 0.5 mL of saline to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic layer containing the lipids into a new glass tube.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the collected organic layer under a stream of nitrogen.

-

Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.

-

Heat the sample at 100°C for 30 minutes in a sealed tube.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

-

GC Column: A polar capillary column (e.g., DB-23) is typically used for FAME separation.

-

Injection: 1 µL of the FAMEs solution is injected.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A suitable temperature gradient is used to separate the FAMEs. For example, start at 150°C, ramp to 220°C at 4°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for stearic acid methyl ester and this compound methyl ester.

5. Quantification:

-

A calibration curve is generated using standards containing known concentrations of unlabeled stearic acid and a constant concentration of this compound.

-

The concentration of stearic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Free Stearic Acid in Cell Culture by LC-MS/MS

This protocol outlines the analysis of free fatty acids from cultured cells using LC-MS/MS, which often does not require derivatization.

1. Materials and Reagents:

-

Cultured cells

-

This compound internal standard solution (in ethanol)

-

Phosphate-buffered saline (PBS)

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Isopropanol, LC-MS grade

-

Formic acid

2. Sample Preparation and Extraction:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in a known volume of PBS.

-

Add a known amount of this compound internal standard.

-

Add 3 volumes of ice-cold methanol to precipitate proteins.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the free fatty acids.

-

Evaporate the solvent and reconstitute in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an additive like formic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal for this analysis. Specific precursor-to-product ion transitions for both stearic acid and this compound are monitored for high selectivity and sensitivity.

4. Quantification:

-

Similar to the GC-MS protocol, a calibration curve is constructed using standards of unlabeled stearic acid and a fixed concentration of the deuterated internal standard.

-

The concentration of free stearic acid in the cell sample is calculated from the peak area ratio of the analyte to the internal standard.

Visualizations

The following diagrams illustrate the analytical workflow for using this compound and the metabolic context of stearic acid.

References

The Pivotal Role of Stearic Acid in Cellular Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and a key player in metabolic regulation. Beyond its structural role in cell membranes and as an energy source, stearic acid actively participates in a complex network of cellular processes, including signaling pathways that govern mitochondrial dynamics, inflammation, and apoptosis. Its metabolism is intricately linked to the synthesis of other key lipid molecules, such as oleic acid and ceramides, which have profound effects on cellular health and disease. This technical guide provides an in-depth exploration of the multifaceted role of stearic acid in cellular lipid metabolism, offering a comprehensive overview of its metabolic fate, its impact on cellular organelles and signaling cascades, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the intricate world of lipid metabolism and its implications for human health.

Introduction

Stearic acid is one of the most common saturated fatty acids found in both animal and vegetable fats. In human cells, stearic acid can be obtained from the diet or synthesized endogenously through the elongation of palmitate. While historically grouped with other saturated fats, emerging evidence reveals that stearic acid possesses unique metabolic and signaling properties that distinguish it from other fatty acids, such as palmitic acid.[1] Unlike palmitate, which is often associated with negative health outcomes, stearic acid has been shown to have neutral or even beneficial effects on cardiovascular health.[2][3] This guide delves into the core aspects of stearic acid's function in cellular lipid metabolism, providing a technical overview for advanced research and development.

Metabolic Pathways of Stearic Acid

Once inside the cell, stearic acid is rapidly activated to its acyl-CoA derivative, stearoyl-CoA, which can then enter several key metabolic pathways.

Desaturation to Oleic Acid

A primary fate of stearoyl-CoA is its conversion to oleoyl-CoA, a monounsaturated fatty acid, by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This conversion is a critical regulatory point in lipid metabolism, as the ratio of saturated to monounsaturated fatty acids influences membrane fluidity and the synthesis of complex lipids like triglycerides and phospholipids.

Elongation to Very-Long-Chain Fatty Acids

Stearoyl-CoA can be further elongated in the endoplasmic reticulum by a series of enzymes known as fatty acid elongases (ELOVLs) to form very-long-chain saturated fatty acids (VLSFAs), which are essential components of certain lipids like sphingolipids.

Beta-Oxidation for Energy Production

In the mitochondria, stearoyl-CoA can undergo beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. Studies have shown that dietary stearic acid can lead to a decrease in circulating long-chain acylcarnitines, suggesting an increase in fatty acid beta-oxidation.[1]

Incorporation into Complex Lipids

Stearoyl-CoA serves as a substrate for the synthesis of various complex lipids, including phospholipids, triglycerides, and ceramides. The incorporation of stearic acid into these lipids has significant functional consequences for the cell.

A simplified overview of the central metabolic pathways of stearic acid is depicted below.

Figure 1: Core metabolic pathways of stearic acid.

Stearic Acid and Cellular Organelles

Stearic acid's influence extends to the function and dynamics of key cellular organelles, most notably the mitochondria and the endoplasmic reticulum, as well as its impact on the physical properties of cellular membranes.

Mitochondrial Dynamics

Recent studies have highlighted a remarkable role for stearic acid in regulating mitochondrial morphology and function.[1][4] Ingestion of stearic acid has been shown to rapidly and robustly induce mitochondrial fusion in human subjects within hours.[1][4] This process is believed to be mediated by a dedicated signaling pathway that senses stearic acid.[4]

| Parameter | Control | Stearic Acid Treatment | Fold Change | Reference |

| Mitochondrial Fusion (Neutrophils) | Baseline | 3 hours post-ingestion | ~4-fold increase | [4] |

| Mitofusin-2 (MFN2) Expression | - | Increased | - | [5] |

| Dynamin-related protein 1 (Drp1) Expression | - | Decreased | - | [5] |

| Table 1: Quantitative Effects of Stearic Acid on Mitochondrial Dynamics. Note: "-" indicates data not provided in a quantifiable format in the cited source. |

The signaling pathway involves the stearoylation of the transferrin receptor (TfR1), which in turn inhibits the stress-activated c-Jun N-terminal kinase (JNK).[4] Inhibition of JNK prevents the degradation of Mitofusin-2 (MFN2), a key protein required for mitochondrial fusion.[4][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearic acid at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Natural Abundance of Stearic Acid Isotopes for Researchers and Drug Development Professionals

An in-depth exploration of the isotopic composition of stearic acid, providing a critical resource for researchers in metabolism, drug development, and food science. This guide details the natural variations in the stable isotopes of stearic acid, comprehensive experimental protocols for their analysis, and the relevant biochemical pathways.

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a ubiquitous component of animal and vegetable fats and oils.[1] Beyond its fundamental role in energy storage and membrane structure, stearic acid and its metabolites are increasingly recognized for their involvement in cellular signaling pathways. The study of the natural abundance of stable isotopes in stearic acid—primarily carbon-13 (¹³C), deuterium (²H), and oxygen-18 (¹⁸O)—offers a powerful tool for tracing its metabolic fate, authenticating food sources, and understanding disease pathology. This technical guide provides a comprehensive overview of the natural isotopic abundance of stearic acid, detailed methodologies for its analysis, and a review of its key signaling roles.

Natural Isotopic Abundance of Stearic Acid

The natural abundance of stable isotopes in stearic acid is not fixed but varies depending on the photosynthetic pathway of the primary producers in the food web and the metabolic processes of the organism from which it is derived. These variations are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

General Natural Abundance of Constituent Elements

The foundation of stearic acid's isotopic composition lies in the natural abundance of the stable isotopes of its constituent elements: carbon, hydrogen, and oxygen.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | ~98.9 |

| ¹³C | ~1.1 | |

| Hydrogen | ¹H | ~99.985 |

| ²H (D) | ~0.015 | |

| Oxygen | ¹⁶O | ~99.76 |

| ¹⁷O | ~0.04 | |

| ¹⁸O | ~0.2 |

Compound-Specific Isotopic Abundance of Stearic Acid

The isotopic composition of stearic acid itself provides more specific information. The δ¹³C value of stearic acid is a key indicator of its origin. For instance, stearic acid from plants that utilize C3 photosynthesis (e.g., olive, soybean) is more depleted in ¹³C (has a more negative δ¹³C value) than that from C4 plants (e.g., corn, sugarcane). Similarly, the isotopic composition of animal fats reflects the diet of the animal. Ruminant (e.g., beef, lamb) and non-ruminant (e.g., pork) fats can often be distinguished based on the δ¹³C values of their constituent fatty acids.

Data for δ²H in stearic acid is less abundant in the literature but offers a complementary tool for source apportionment, particularly in distinguishing between terrestrial and aquatic food webs.

Table 1: Typical δ¹³C and δ²H Values of Stearic Acid from Various Sources

| Source Category | Specific Source | Typical δ¹³C Value (‰) | Typical δ²H Value (‰) |

| Animal Fats | Beef Tallow | -28 to -32 | Not widely reported |

| Pork Lard | -26 to -30 | Not widely reported | |

| Mutton Tallow | -29 to -33 | Not widely reported | |

| Vegetable Oils | Cocoa Butter | -30 to -34[2] | Not widely reported |

| Shea Butter | -31 to -35 | Not widely reported | |

| Olive Oil | -29 to -32[3][4][5][6] | -150 to -180[3][7] | |

| Corn Oil | -15 to -18[8][9] | Not widely reported | |

| Soybean Oil | -28 to -31 | Not widely reported | |

| Palm Oil | -30 to -33 | Not widely reported |

Note: These values are indicative and can vary based on geographical location, climate, and specific agricultural practices.

Experimental Protocols for Isotopic Analysis

The determination of the isotopic abundance of stearic acid requires precise and sensitive analytical techniques. Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the gold standard for these measurements.

Lipid Extraction

The first step is the extraction of total lipids from the sample matrix. The Folch method or a modified Bligh-Dyer method are commonly employed.

Protocol: Lipid Extraction (Folch Method)

-

Homogenization: Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

-

Filtration: Filter the homogenate to remove solid residues.

-

Washing: Add 0.9% aqueous sodium chloride solution, vortex, and centrifuge to separate the phases.

-

Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

Fatty Acid Methylation

For GC analysis, the extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol: Fatty Acid Methylation (Using BF₃-Methanol)

-

Reaction: Add 14% boron trifluoride (BF₃) in methanol to the dried lipid extract.

-

Heating: Heat the mixture at 80-100°C for 45-60 minutes.[10]

-

Extraction: After cooling, add hexane and water to extract the FAMEs into the hexane layer.

-

Washing: Wash the hexane layer with water to remove any remaining catalyst.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate.

-

Concentration: Evaporate the hexane to the desired concentration for GC-IRMS analysis.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS allows for the separation of individual FAMEs and the subsequent determination of their isotopic ratios.

Protocol: GC-IRMS Analysis

-

Injection: Inject the FAMEs sample into the GC.

-

Separation: Use a suitable capillary column (e.g., DB-5 or BPX70) to separate the different FAMEs based on their boiling points and polarity.

-

Combustion/Pyrolysis: As each FAME elutes from the GC column, it is passed through a high-temperature furnace. For δ¹³C analysis, the FAME is combusted to CO₂. For δ²H analysis, it is pyrolyzed to H₂ gas.

-

Ionization and Mass Analysis: The resulting gas is introduced into the ion source of the mass spectrometer, where it is ionized. The ions are then accelerated and separated based on their mass-to-charge ratio.

-

Detection and Data Analysis: The detector measures the abundance of the different isotopic ions (e.g., ¹²CO₂ and ¹³CO₂). The isotopic ratio is then calculated and expressed in delta notation relative to a calibrated reference gas.[11]

Signaling Pathways and Metabolic Fate of Stearic Acid

Stearic acid is not merely an energy source but also an active participant in cellular signaling. Its metabolic conversion and direct interactions can influence a variety of cellular processes.

Metabolic Pathway of Stearic Acid

Stearic acid is primarily synthesized from palmitic acid through elongation. Its major metabolic fate is desaturation to oleic acid by stearoyl-CoA desaturase-1 (SCD1), a key enzyme in lipid metabolism.

Caption: Metabolic pathway of stearic acid.

Stearic Acid in Cellular Signaling

Elevated levels of stearic acid have been implicated in the modulation of several key signaling pathways, often leading to cellular stress and apoptosis, particularly in pancreatic β-cells.

Caption: Stearic acid's role in cellular signaling.

Experimental Workflow for Stearic Acid Isotope Analysis

A logical workflow is essential for accurate and reproducible results in compound-specific isotope analysis.

Caption: Experimental workflow for CSIA of stearic acid.

Conclusion

The natural abundance of stearic acid isotopes provides a wealth of information for researchers and drug development professionals. By understanding the variations in δ¹³C and δ²H values, it is possible to trace the origin and metabolic fate of this important fatty acid. The detailed experimental protocols outlined in this guide provide a framework for obtaining high-quality data, while the elucidation of stearic acid's role in cellular signaling opens new avenues for therapeutic intervention. As analytical techniques continue to improve in sensitivity and resolution, the field of compound-specific isotope analysis will undoubtedly play an increasingly crucial role in advancing our understanding of lipid metabolism and its impact on health and disease.

References

- 1. Stearic acid - Wikipedia [en.wikipedia.org]

- 2. Quantitative Measurement of the Chemical Composition of Fatty Acid of Cocoa Butter and the Isotopic Content of Glycerol Contained in Cocoa Butter by the NMR 13C from the INEPT Sequence and Characterization of the Geographical Origin of the Cocoa [scirp.org]

- 3. Compound-specific δ13C and δ2H analysis of olive oil fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipid Profiling and Stable Isotopic Data Analysis for Differentiation of Extra Virgin Olive Oils Based on Their Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. imeko.info [imeko.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. Analysis of Stable Isotope Enrichment of Fatty Acids by Gas Chromatography–Isotope Ratio Mass Spectrometry [bio-protocol.org]

Navigating the Stability of Stearic Acid-9,10-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for stearic acid-9,10-d2, a deuterated saturated fatty acid crucial for various research applications, including metabolic tracing and as an internal standard in mass spectrometry. Understanding its stability profile is paramount for ensuring the accuracy and reproducibility of experimental results.

Core Stability and Recommended Storage

This compound is a chemically stable, saturated fatty acid. Its stability is attributed to the absence of double bonds in its alkyl chain, which are susceptible to oxidation. The introduction of deuterium at the 9 and 10 positions further enhances its stability against oxidative degradation due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of hydrogen abstraction, a key step in autoxidation.

For optimal preservation of its integrity and purity, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for at least four years.

Quantitative Stability Data

While specific quantitative stability data for this compound under various stress conditions are not extensively published, data from accelerated stability studies on non-deuterated stearic acid provide valuable insights into its robust nature.

| Test Parameter | Conditions | Observation | Conclusion |

| Thermal Cycling | 300 heating/cooling cycles | No significant change in DSC thermograms. | Stearic acid is highly stable under repeated thermal stress.[1] |

| Accelerated Oxidation | Elevated temperature and oxygen pressure (Oxitest) | Long induction period before rapid oxidation. | High resistance to oxidation under accelerated conditions. |

The deuteration at the 9 and 10 positions is expected to further enhance this stability, particularly against oxidative degradation, by slowing down the initiation and propagation steps of autoxidation.

Potential Degradation Pathways

The primary degradation pathway for saturated fatty acids like stearic acid is autoxidation , a free-radical chain reaction involving initiation, propagation, and termination steps.

dot

Caption: Autoxidation pathway of stearic acid.

Deuteration at the 9 and 10 positions significantly slows down the "H abstraction" step in the propagation phase, thereby inhibiting the overall degradation process.

Experimental Protocols

Protocol 1: Accelerated Thermal Stability Assessment

This protocol is adapted from studies on saturated fatty acids to evaluate thermal stability.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard DSC aluminum pan and hermetically seal it.

-

Thermal Cycling: Subject the sample to a series of heating and cooling cycles in a thermostatic chamber. A typical cycle would involve heating from room temperature to 40°C (above its melting point) and cooling back to 10°C.[1]

-

Analysis: After a predetermined number of cycles (e.g., 100, 200, 300), analyze the sample using Differential Scanning Calorimetry (DSC).[1]

-

Data Interpretation: Compare the DSC thermograms of the cycled sample with a non-cycled control. Look for changes in melting point, enthalpy of fusion, and the appearance of any exothermic peaks that might indicate degradation.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for quantifying fatty acids and their potential degradation products.

-

Derivatization: Convert the this compound to its fatty acid methyl ester (FAME) by reacting with a methylating agent (e.g., methanolic KOH). This improves its volatility for GC analysis.

-

GC-MS Analysis:

-

Injection: Inject the FAME sample into a GC equipped with a suitable capillary column (e.g., HP-INNOWAX).

-

Separation: Use a temperature gradient to separate the components of the sample based on their boiling points.

-

Detection: Use a mass spectrometer to detect and identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

-

-

Quantification: Use an internal standard for accurate quantification of the this compound and any detected impurities or degradation products.

Experimental Workflow: Tracer-Based Lipidomics

This compound is frequently used as a tracer to study fatty acid metabolism. The following workflow illustrates a typical experiment.

dot

Caption: Workflow for a tracer-based lipidomics study.

Conclusion

This compound is a highly stable molecule, and its stability is further enhanced by deuterium substitution. By adhering to the recommended storage conditions of -20°C in a dark, dry, and sealed environment, researchers can ensure the long-term integrity of this valuable research tool. The provided experimental protocols offer a framework for assessing its stability and purity, while the workflow for tracer-based lipidomics highlights its application in metabolic research. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to handle and utilize this compound with confidence in their experimental endeavors.

References

Methodological & Application

Application Note: Quantitative Analysis of Stearic Acid in Biological Matrices Using Stearic Acid-9,10-d2 as an Internal Standard by Mass Spectrometry

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a key component of cellular lipids and is involved in various physiological and pathological processes. Accurate quantification of stearic acid in biological samples like plasma, tissues, and cell cultures is crucial for research in areas such as metabolic diseases, drug development, and nutritional science. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), offers high sensitivity and selectivity for this purpose.

The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision, as it corrects for sample loss during preparation and variations in instrument response.[1][2] Stearic acid-9,10-d2 is an ideal internal standard for the quantification of endogenous stearic acid due to its chemical and physical similarity.[3] This application note describes a robust and validated method for the quantification of stearic acid in biological samples using this compound with LC-MS/MS.

Principle of the Method

This method utilizes the stable isotope dilution technique. A known amount of this compound is added to the sample at the beginning of the extraction process.[4] This "spiked" standard undergoes the same extraction, derivatization, and analysis procedures as the endogenous, non-labeled stearic acid. By measuring the peak area ratio of the analyte (stearic acid) to the internal standard (this compound), precise quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[4][5] The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z).

Logical Workflow: Stable Isotope Dilution

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocols

This section details the procedures for sample preparation and analysis. All glassware should be meticulously cleaned to avoid fatty acid contamination.[6]

1. Materials and Reagents

-

Standards: Stearic acid, this compound (Cayman Chemical, Item No. 28868 or equivalent).[3]

-

Solvents: HPLC-grade or LC-MS grade methanol, chloroform, hexane, acetonitrile, isopropanol, and water.[4]

-

Reagents: Potassium hydroxide (KOH), Hydrochloric acid (HCl), Formic acid or Ammonium acetate, and a derivatizing agent if required (e.g., 2-picolylamine for LC-MS, or BF3-methanol/pentafluorobenzyl bromide for GC-MS).[1][4][7]

-

Biological Matrix: Plasma, homogenized tissue, or cell pellets.

2. Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of stearic acid and this compound in a suitable solvent like methanol or ethanol (e.g., at 1.0 mg/mL).[8] Store at -20°C under argon.[7]

-

Working Solutions:

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 1 µg/mL) to be spiked into all samples, including calibration standards and quality controls (QCs).[8]

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stearic acid stock solution. These will be used to create the calibration curve.[7]

-

3. Sample Preparation: Total Fatty Acids from Human Plasma

This protocol involves a saponification step to release stearic acid from complex lipids (e.g., triglycerides, phospholipids).

-

Aliquoting: In a glass tube, add 100 µL of human plasma.[1]

-

Spiking: Add a precise volume (e.g., 100 µL) of the IS working solution (this compound) to the plasma.[2][7]

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[1]

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[1]

-

Centrifuge at 2000 x g for 5 minutes to induce phase separation.[1]

-

Carefully transfer the lower organic phase (containing lipids) to a new glass tube.[1]

-

Dry the solvent under a stream of nitrogen gas.[4]

-

-

Saponification (Hydrolysis):

-

Acidification and Extraction of Free Fatty Acids:

-

Cool the solution and neutralize it with hydrochloric acid (check pH is < 5).[7]

-

Add 1 mL of hexane and vortex to extract the free fatty acids. Centrifuge to separate phases.[4]

-

Collect the upper hexane layer and repeat the extraction. Pool the hexane extracts.

-

Evaporate the hexane under a stream of nitrogen.[4]

-

-

Reconstitution: Reconstitute the dried fatty acid residue in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 70:30 v/v acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[8]

Experimental Workflow: Plasma Sample Preparation

Caption: Workflow for extracting total fatty acids from plasma for MS analysis.

4. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.[8]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for fatty acids.[9]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[4][9]

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both stearic acid and this compound.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Stearic Acid | 283.3 | 283.3 (or specific fragment) |

| This compound | 285.3 | 285.3 (or specific fragment) |

| Table 1: Example MRM transitions for stearic acid and its deuterated internal standard. Note: Exact m/z values should be empirically determined. |

5. Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of stearic acid to this compound against the known concentrations of the calibration standards.[1]

-

Linearity: The curve should demonstrate linearity with a correlation coefficient (R²) > 0.99.[8][10]

-

Quantification: Determine the concentration of stearic acid in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Method Validation Data

Analytical method validation should be performed according to regulatory guidelines such as ICH Q2(R1) to ensure the method is suitable for its intended purpose.[11][12] The following tables summarize typical performance data for a validated method.

Table 2: Linearity and Sensitivity

| Parameter | Typical Value |

|---|---|

| Calibration Range | 0.5 - 20 µg/mL[8] |

| Correlation Coefficient (R²) | > 0.99[8][10] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 400 ng/mL (Analyte Dependent)[8] |

Table 3: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

|---|---|---|---|

| Low QC | < 15% | < 15% | 85 - 115% |

| Medium QC | < 15% | < 15% | 85 - 115% |

| High QC | < 15% | < 15% | 85 - 115% |

Typical acceptance criteria based on literature values.[8][10]

Table 4: Matrix Effect and Recovery

| Parameter | Typical Value |

|---|---|

| Extraction Recovery | 77.7% - 109.7%[8] |

| Matrix Effect | 90.0% - 113.5%[8] |

Conclusion

The protocol described provides a reliable and accurate method for the quantification of stearic acid in biological samples. The use of this compound as an internal standard is essential for correcting analytical variability, thereby ensuring high-quality and reproducible data.[1] This method is a valuable tool for researchers, scientists, and drug development professionals in fields requiring precise lipid analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ijrrjournal.com [ijrrjournal.com]

Application Notes and Protocols for Metabolic Flux Analysis using Stearic Acid-9,10-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Stearic acid-9,10-d2, allows for the precise tracking of the metabolic fate of specific molecules. Stearic acid, a saturated long-chain fatty acid, is a key component of cellular lipids and a central molecule in energy metabolism.[1][2] By introducing this compound into a biological system, researchers can quantify its incorporation into various lipid species, as well as its conversion to other fatty acids through elongation and desaturation processes.[1][3] This provides valuable insights into the dynamics of fatty acid metabolism, which is often dysregulated in diseases such as cancer, diabetes, and cardiovascular disease.[2]

These application notes provide a comprehensive protocol for conducting metabolic flux analysis using this compound in cultured cells. The protocol covers cell culture and labeling, metabolite extraction, and analysis by mass spectrometry. Additionally, representative data and visualizations are provided to aid in the interpretation of results.

Key Metabolic Pathways of Stearic Acid

Stearic acid (18:0) supplied exogenously is readily taken up by cells and incorporated into various metabolic pathways. The primary fates of stearic acid include:

-

Incorporation into Complex Lipids: Stearic acid is a major building block for various lipid classes, including triglycerides (TGs), phospholipids (PLs), and cholesterol esters (CEs).

-

Desaturation: The enzyme Stearoyl-CoA desaturase-1 (SCD1) introduces a double bond into stearic acid, converting it to oleic acid (18:1).[1] This is a critical step in the synthesis of unsaturated fatty acids.

-

Elongation: Stearic acid can be further elongated to form very-long-chain saturated fatty acids.

-

Beta-Oxidation: While a slower process for saturated fatty acids compared to unsaturated ones, stearic acid can be broken down through beta-oxidation to generate acetyl-CoA for energy production.[3]

Experimental Protocols

This section details the experimental procedures for a typical metabolic flux analysis experiment using this compound in adherent cell culture.

Materials

-

Cell Culture:

-

Adherent cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 6-well plates)

-

-

Labeling Reagent:

-

This compound (powder or solution in a suitable solvent like ethanol)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

-

Metabolite Extraction:

-

Ice-cold PBS

-

Ice-cold methanol

-

Ice-cold methyl tert-butyl ether (MTBE)

-

Ultrapure water

-

-

Analytical Standards:

-

Unlabeled stearic acid, oleic acid, palmitic acid, etc.

-

Other relevant lipid standards

-

Protocol

1. Preparation of this compound Labeling Medium:

-

Prepare a stock solution of this compound by dissolving it in ethanol.

-

Prepare a fatty acid-free BSA solution in serum-free medium.

-

Add the this compound stock solution to the BSA solution while vortexing to facilitate conjugation. This creates a stock solution of BSA-conjugated this compound.

-

Prepare the final labeling medium by adding the BSA-conjugated this compound stock solution to the complete growth medium containing dialyzed FBS to achieve the desired final concentration (e.g., 50-100 µM).

-

Warm the labeling medium to 37°C before use.

2. Cell Seeding and Labeling:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).

-

After 24 hours, aspirate the growth medium and gently wash the cells twice with warm PBS.

-

Add the pre-warmed this compound labeling medium to each well.

-

Incubate the cells for the desired labeling period (e.g., 1, 4, 8, or 24 hours) to monitor the dynamic incorporation of the tracer.

3. Metabolite Extraction (Lipid Extraction):

-

After the labeling period, place the cell culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a clean glass tube.

-

Add 5 mL of ice-cold MTBE to each tube.

-

Vortex vigorously for 10 minutes.

-

Add 1.25 mL of ultrapure water to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

-

Carefully collect the upper organic phase (containing the lipids) into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for the separation of fatty acids and complex lipids.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid species.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its downstream metabolites. The mass shift of +2 m/z will distinguish the labeled species from their unlabeled counterparts.

-

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized to show the incorporation and metabolic conversion of this compound over time.

Table 1: Isotopic Enrichment of Stearic Acid and its Metabolites Over Time

| Time (hours) | Stearic Acid-d2 (% of Total Stearic Acid) | Oleic Acid-d2 (% of Total Oleic Acid) | Palmitic Acid-d0 (% Change from Control) |

| 1 | 15.2 ± 1.8 | 3.5 ± 0.5 | 1.2 ± 0.3 |

| 4 | 45.8 ± 3.2 | 12.1 ± 1.1 | 5.7 ± 0.8 |

| 8 | 68.3 ± 4.5 | 25.6 ± 2.3 | 10.3 ± 1.5 |

| 24 | 85.1 ± 5.1 | 42.8 ± 3.9 | 18.9 ± 2.1 |

Note: Data are presented as mean ± standard deviation and are representative examples.

Table 2: Incorporation of Stearic Acid-d2 into Different Lipid Classes after 24 hours

| Lipid Class | % of Total Lipid Class Labeled with d2 |

| Phosphatidylcholine (PC) | 35.7 ± 2.9 |

| Phosphatidylethanolamine (PE) | 28.4 ± 2.1 |

| Triglycerides (TG) | 55.2 ± 4.7 |

| Cholesterol Esters (CE) | 18.9 ± 1.6 |

Note: Data are presented as mean ± standard deviation and are representative examples.

Visualizations

Experimental Workflow

Caption: Experimental workflow for metabolic flux analysis using this compound.

Metabolic Fate of this compound

Caption: Metabolic pathways of exogenously supplied this compound.

References

Application of Stearic Acid-9,10-d2 in Lipidomics Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a ubiquitous saturated fatty acid, plays a crucial role in cellular structure, energy metabolism, and signaling pathways.[1] Its accurate quantification in biological matrices is paramount for understanding its physiological and pathological significance. Stearic acid-9,10-d2 is a stable isotope-labeled internal standard designed for the precise quantification of stearic acid in lipidomics studies using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This document provides detailed application notes and protocols for the utilization of this compound in lipidomics research.

Core Applications

The primary applications of this compound in lipidomics include:

-

Internal Standard for Accurate Quantification: Due to its similar chemical and physical properties to endogenous stearic acid, this compound co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of stearic acid.

-

Metabolic Labeling and Flux Analysis: As a metabolic tracer, this compound can be introduced into cellular or animal models to track the metabolic fate of stearic acid. This enables researchers to study its incorporation into various lipid species, conversion to other fatty acids (e.g., oleic acid), and its role in metabolic pathways.

Data Presentation: Quantitative Method Performance

The following tables summarize the typical quantitative performance data obtained when using a deuterated internal standard like this compound for the analysis of stearic acid in human plasma by UPLC-MS/MS.

Table 1: Calibration Curve and Linearity for Stearic Acid Quantification

| Parameter | Value |

| Calibration Range | 0.5 - 20 µg/mL |

| Correlation Coefficient (R²) | >0.99 |

| Linearity | Excellent |

Data is representative of methods using deuterated internal standards for fatty acid analysis.[4]

Table 2: Precision and Recovery for Stearic Acid Quantification

| Parameter | Low QC (2 µg/mL) | Medium QC (10 µg/mL) | High QC (15 µg/mL) |

| Intra-day Precision (%RSD) | 4.5% | 3.2% | 2.8% |

| Inter-day Precision (%RSD) | 6.1% | 5.5% | 4.9% |

| Recovery | 95.2% | 98.1% | 101.3% |

QC (Quality Control) samples were prepared in pooled human plasma. Data is representative of methods using deuterated internal standards for fatty acid analysis.[4]

Table 3: Limit of Quantification (LOQ)

| Analyte | LOQ in Human Plasma |

| Stearic Acid | 0.5 µg/mL |

The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Data is representative of methods using deuterated internal standards for fatty acid analysis.[4]

Experimental Protocols

Protocol 1: Quantification of Total Stearic Acid in Human Plasma using GC-MS

This protocol describes the extraction and derivatization of total fatty acids from human plasma for quantification by GC-MS using this compound as an internal standard.

Materials:

-

Human plasma

-

This compound internal standard solution (in ethanol or methanol)

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

Glass tubes with PTFE-lined screw caps

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma in a glass tube, add a known amount of this compound internal standard solution.

-

Add 2 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final hexane extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor the characteristic ions for stearic acid methyl ester (e.g., m/z 298.3) and this compound methyl ester (e.g., m/z 300.3).

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards containing known concentrations of stearic acid and a fixed concentration of this compound.

-

Calculate the concentration of stearic acid in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

Protocol 2: Quantification of Free Stearic Acid in Cell Culture using UPLC-MS/MS

This protocol describes the extraction of free fatty acids from cultured cells for quantification by UPLC-MS/MS using this compound as an internal standard.

Materials:

-

Cultured cells

-

This compound internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Harvest cells and determine the cell number.

-

Resuspend a known number of cells (e.g., 1 x 10^6) in a microcentrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 500 µL of ice-cold methanol to lyse the cells and precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the lipid extract.

-

-

UPLC-MS/MS Analysis:

-

Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.

-

UPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate stearic acid from other fatty acids.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Stearic Acid: e.g., m/z 283.3 -> 283.3.

-

MRM Transition for this compound: e.g., m/z 285.3 -> 285.3.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards containing known concentrations of stearic acid and a fixed concentration of this compound.

-

Calculate the concentration of free stearic acid in the cell samples based on the peak area ratio of the analyte to the internal standard.

-

Mandatory Visualizations

Signaling Pathway: Metabolic Fate of Stearic Acid

Caption: Metabolic pathway of stearic acid, highlighting its conversion to oleoyl-CoA by SCD1.

Experimental Workflow: GC-MS Quantification of Total Stearic Acid

Caption: Workflow for the quantification of total stearic acid in plasma using GC-MS.

Logical Relationship: Role of this compound as an Internal Standard

Caption: The principle of using this compound for accurate quantification.

References

- 1. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Quantification of Fatty Acid Uptake in Cell Culture using Stearic Acid-9,10-d2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid uptake and metabolism is critical for understanding numerous physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer. Stearic acid, a saturated long-chain fatty acid, plays a significant role in cellular energy storage and signaling. The use of stable isotope-labeled compounds, such as Stearic acid-9,10-d2, provides a powerful tool for tracing the uptake and metabolic fate of fatty acids in cell culture systems. This method offers a non-radioactive, highly specific, and quantifiable approach to investigate the intricate pathways of lipid metabolism. By employing mass spectrometry, researchers can differentiate between the exogenously supplied deuterated stearic acid and the endogenous unlabeled pool, allowing for precise quantification of uptake and incorporation into various lipid species.

This application note provides detailed protocols for quantifying the uptake of this compound in cultured cells, along with methods for data analysis and visualization of relevant biological pathways.

Core Principles of Fatty Acid Uptake

Cellular uptake of long-chain fatty acids like stearic acid is a complex process involving both passive diffusion and protein-mediated transport.[1] Under physiological conditions, the majority of fatty acid uptake is facilitated by a suite of membrane-associated proteins, including:

-

CD36 (Fatty Acid Translocase): A key scavenger receptor involved in the uptake of fatty acids in various cell types.

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.

-

Fatty Acid Binding Proteins (FABPs): Intracellular proteins that bind fatty acids, aiding in their transport and targeting to specific metabolic fates.

Once inside the cell, stearic acid is rapidly activated to its acyl-CoA derivative, Stearoyl-CoA, which can then enter various metabolic pathways, including β-oxidation for energy production, incorporation into complex lipids like triglycerides and phospholipids for energy storage and membrane synthesis, or desaturation to form oleic acid.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes, C2C12 myotubes)

-

Complete cell culture medium

-

Serum-free, phenol red-free cell culture medium

-

This compound (in a suitable solvent like ethanol)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

-

Preparation of this compound:BSA Complex: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium. b. Prepare a stock solution of this compound in ethanol. c. Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM). The molar ratio of fatty acid to BSA should be between 2:1 and 5:1 to ensure solubility and bioavailability. d. Incubate the complex at 37°C for 30 minutes to allow for binding.

-

Cell Treatment: a. Aspirate the complete culture medium from the cells and wash once with warm PBS. b. Add the serum-free medium containing the this compound:BSA complex to the cells. Include a vehicle control (medium with BSA and ethanol, without the deuterated fatty acid). c. Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) to measure uptake kinetics.

Protocol 2: Lipid Extraction from Cultured Cells

Materials:

-

Ice-cold PBS

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass tubes

-

Nitrogen gas evaporator

Procedure (Modified Bligh-Dyer Method):

-

Stop Uptake: To stop the uptake reaction, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS.

-

Cell Lysis and Lipid Solubilization: Add an appropriate volume of a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells to lyse the cells and solubilize lipids. Scrape the cells and collect the lysate into a glass tube.

-

Phase Separation: a. To the lysate, add 0.25 volumes of 0.9% NaCl solution. b. Vortex the mixture thoroughly and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

-

Collection of Lipid Fraction: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis.

Protocol 3: Sample Preparation for Mass Spectrometry (LC-MS/MS)

Materials:

-

Toluene

-

1% Sulfuric acid in methanol

-

Saturated NaCl solution

-

Hexane

-

Internal standard (e.g., C17:0 or another odd-chain fatty acid)

Procedure (Transesterification to Fatty Acid Methyl Esters - FAMEs):

-

Resuspension: Re-dissolve the dried lipid extract in 1 mL of toluene. Add a known amount of internal standard.

-

Methylation: Add 2 mL of 1% sulfuric acid in methanol.

-

Incubation: Cap the tubes tightly and incubate at 50°C for at least 2 hours (or overnight).

-

Extraction of FAMEs: a. After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane. b. Vortex vigorously and centrifuge to separate the phases. c. Carefully collect the upper hexane phase containing the FAMEs.

-

Analysis: The FAMEs are now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison between different experimental conditions. The data should be normalized to an internal standard and the total protein content or cell number.

Table 1: Example of Quantitative Data for this compound Uptake in Cultured Cells

| Time (minutes) | This compound (pmol/mg protein) | Unlabeled Stearic Acid (pmol/mg protein) |

| 0 | 0.0 ± 0.0 | 150.2 ± 12.5 |

| 15 | 25.8 ± 3.1 | 155.6 ± 14.8 |

| 30 | 52.1 ± 5.7 | 160.3 ± 13.9 |

| 60 | 98.6 ± 9.2 | 162.1 ± 15.1 |

| 120 | 185.4 ± 15.3 | 165.7 ± 16.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathways and Experimental Workflows